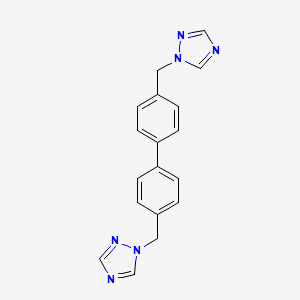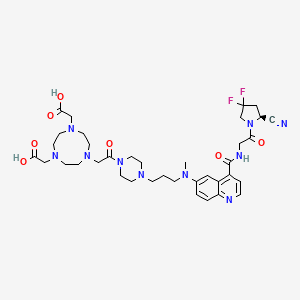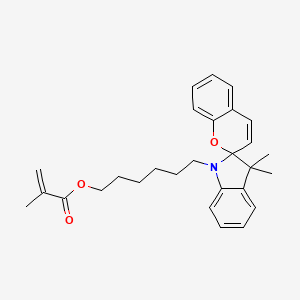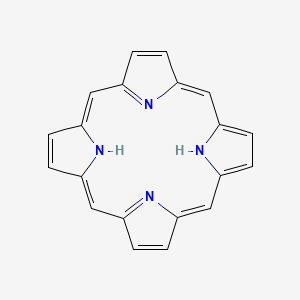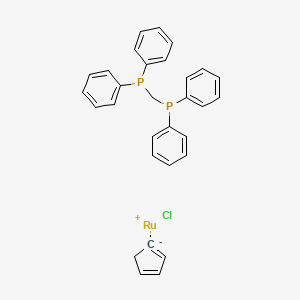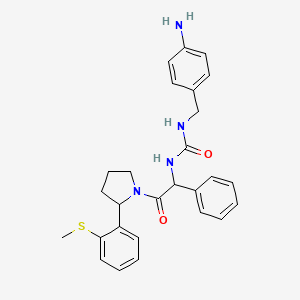
SMCypI C31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMCypI C31 is a non-peptidic cyclophilin inhibitor with potent peptidyl-prolyl cis/trans isomerases inhibitory activity. It has shown pangenotypic anti-hepatitis C virus activity, making it a promising candidate for antiviral therapies .
Preparation Methods
The synthesis of SMCypI C31 involves the preparation of a non-peptidic small molecule that effectively inhibits cyclophilin. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that result in the formation of a potent cyclophilin inhibitor .
Chemical Reactions Analysis
SMCypI C31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are derivatives of this compound with modified chemical properties .
Scientific Research Applications
SMCypI C31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cyclophilin and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of cyclophilin in cellular processes and viral replication.
Medicine: Investigated for its potential as an antiviral agent, particularly against hepatitis C virus and other flaviviruses.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents
Mechanism of Action
SMCypI C31 exerts its effects by inhibiting the activity of peptidyl-prolyl cis/trans isomerases, specifically cyclophilin A. This inhibition disrupts the interaction between cyclophilin A and nonstructural protein 5A, which is crucial for the replication of hepatitis C virus. By blocking this interaction, this compound effectively reduces viral replication and exhibits potent antiviral activity .
Comparison with Similar Compounds
SMCypI C31 is unique compared to other cyclophilin inhibitors due to its non-peptidic nature and potent inhibitory activity. Similar compounds include:
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Alisporivir: Another cyclophilin inhibitor with antiviral activity against hepatitis C virus.
Debio 025: A cyclophilin inhibitor with broad-spectrum antiviral activity
This compound stands out due to its high potency and specificity for cyclophilin A, making it a valuable tool for antiviral research and drug development.
Properties
Molecular Formula |
C27H30N4O2S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea |
InChI |
InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33) |
InChI Key |
VTRDNEOWTJUMQS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



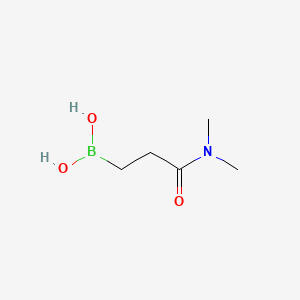


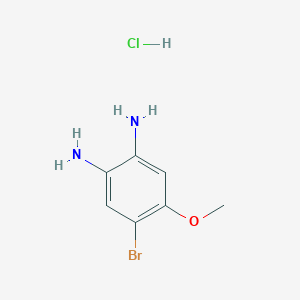
![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
